Cas no 616238-78-9 (methyl 7-aminobenzothiophene-2-carboxylate)

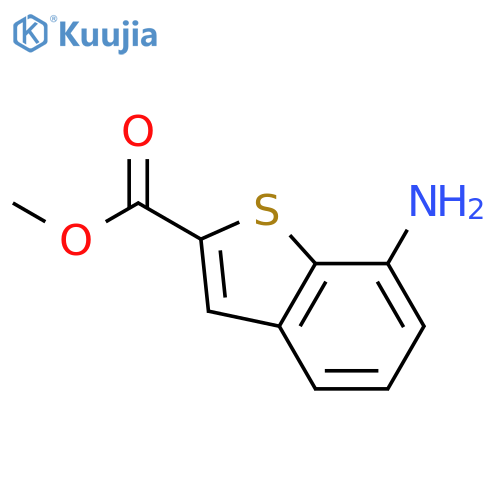

616238-78-9 structure

商品名:methyl 7-aminobenzothiophene-2-carboxylate

CAS番号:616238-78-9

MF:C10H9NO2S

メガワット:207.248961210251

MDL:MFCD13180847

CID:1022967

PubChem ID:45089769

methyl 7-aminobenzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 7-aminobenzo[b]thiophene-2-carboxylate

- methyl 7-amino-1-benzothiophene-2-carboxylate

- LogP

- Methyl-7-amino-1-benzothiophen-2-carboxylat

- Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI)

- OWASVDSNOKBQKG-UHFFFAOYSA-N

- AK149987

- 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester

- Z2217316132

- Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester

- methyl 7-aminobenzothiophene-2-carboxylate

- EN300-222654

- DTXSID10666535

- O11972

- SCHEMBL3258140

- DS-9249

- 616238-78-9

- MFCD13180847

- AKOS022189528

- DB-431630

- Methyl7-aminobenzo[b]thiophene-2-carboxylate

- CS-0148778

- Z1269214255

- Benzo[b]thiophene-2-carboxylic acid,7-amino-,methyl ester(9ci)

-

- MDL: MFCD13180847

- インチ: 1S/C10H9NO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3

- InChIKey: OWASVDSNOKBQKG-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC([H])([H])[H])=C([H])C2C([H])=C([H])C([H])=C(C1=2)N([H])[H]

計算された属性

- せいみつぶんしりょう: 207.03547

- どういたいしつりょう: 207.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.352

- ふってん: 382.8°C at 760 mmHg

- フラッシュポイント: 185.3°C

- 屈折率: 1.688

- PSA: 52.32

methyl 7-aminobenzothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D752407-1g |

Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI) |

616238-78-9 | 95+% | 1g |

$930 | 2024-06-06 | |

| Enamine | EN300-222654-0.5g |

methyl 7-amino-1-benzothiophene-2-carboxylate |

616238-78-9 | 95% | 0.5g |

$467.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D752407-100mg |

Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI) |

616238-78-9 | 95+% | 100mg |

$335 | 2024-06-06 | |

| Enamine | EN300-222654-5g |

methyl 7-amino-1-benzothiophene-2-carboxylate |

616238-78-9 | 95% | 5g |

$1634.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219418-250mg |

Methyl 7-aminobenzo[b]thiophene-2-carboxylate |

616238-78-9 | 95+% | 250mg |

¥2126.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219418-1g |

Methyl 7-aminobenzo[b]thiophene-2-carboxylate |

616238-78-9 | 95+% | 1g |

¥4932.00 | 2024-05-06 | |

| abcr | AB485219-250mg |

Methyl 7-aminobenzo[b]thiophene-2-carboxylate; . |

616238-78-9 | 250mg |

€494.50 | 2025-02-20 | ||

| A2B Chem LLC | AG84715-10g |

Methyl 7-aminobenzo[b]thiophene-2-carboxylate |

616238-78-9 | 95% | 10g |

$3115.00 | 2024-04-19 | |

| 1PlusChem | 1P00EOY3-250mg |

Benzo[b]thiophene-2-carboxylic acid, 7-amino-, methyl ester (9CI) |

616238-78-9 | 95% | 250mg |

$498.00 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97474-100mg |

methyl 7-aminobenzothiophene-2-carboxylate |

616238-78-9 | 95% | 100mg |

¥950.0 | 2024-04-18 |

methyl 7-aminobenzothiophene-2-carboxylate 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

616238-78-9 (methyl 7-aminobenzothiophene-2-carboxylate) 関連製品

- 25785-10-8(ethyl 5-amino-1-benzothiophene-2-carboxylate)

- 20699-85-8(Methyl 5-Aminobenzobthiophene-2-carboxylate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:616238-78-9)methyl 7-aminobenzothiophene-2-carboxylate

清らかである:99%

はかる:10g

価格 ($):2357.0